molecular formula C6H6Cl3N B1469450 3-Chloro-5-(chloromethyl)pyridine hydrochloride CAS No. 847610-86-0

3-Chloro-5-(chloromethyl)pyridine hydrochloride

Cat. No. B1469450
M. Wt: 198.5 g/mol
InChI Key: SLFIOMUSOAXIAV-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H6ClN · HCl . It is used as a laboratory chemical . It is also known as 3-Picolyl chloride hydrochloride .


Synthesis Analysis

The synthesis of 3-Chloro-5-(chloromethyl)pyridine hydrochloride involves several steps :

  • The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-(chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . Its average mass is 178.059 Da and its monoisotopic mass is 177.011200 Da .


Physical And Chemical Properties Analysis

3-Chloro-5-(chloromethyl)pyridine hydrochloride is a solid substance . It has a melting point of 137-143 °C .

Scientific Research Applications

Corrosion Inhibition

  • 3,5-Dimethyl-1H-pyrazole and pyridine derivatives, including structures related to 3-Chloro-5-(chloromethyl)pyridine, have been studied for their corrosion inhibition properties on steel in hydrochloric acid solutions, with certain derivatives showing significant inhibition efficiency, acting primarily as cathodic inhibitors (Bouklah et al., 2005).

Synthesis of Complex Compounds

  • The compound has been used in the synthesis of novel structures, such as 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, showcasing its utility in creating new molecules with potential applications in various fields, including drug development and material science (Ma et al., 2018).

Coordination Compounds

  • It has facilitated the creation of new coordination compounds of copper(II) and cobalt(II), demonstrating the structural influence of isomeric cations of chloromethylpyridine on these complexes. This research might contribute to the development of new materials with unique magnetic, electronic, or catalytic properties (Protsenko et al., 2021).

Catalysis

  • Derivatives of 3-Chloro-5-(chloromethyl)pyridine have been used in the development of half-sandwich Rhodium(III) and Iridium(III) complexes for efficient catalysis of transfer hydrogenation of ketones and oxidation of alcohols. These findings could be significant for the pharmaceutical industry and synthetic chemistry, offering more efficient and selective catalytic processes (Prakash et al., 2012).

Antithyroid Drug Potential

  • The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, representing potential antithyroid drug applications, highlights the diverse chemical reactivity and potential pharmacological uses of related pyridine compounds (Chernov'yants et al., 2011).

Agrochemical Synthesis

  • Its role in synthesizing novel phosphonate derivatives containing 1,2,3-triazolyl and pyridyl rings for potential agrochemical applications underlines its importance in developing new herbicides and fungicides. This demonstrates its relevance in addressing global agricultural challenges by providing new tools for pest control (Chen & Shi, 2008).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed and in contact with skin . It causes severe skin burns and eye damage . It is suspected of causing genetic defects and is suspected of causing cancer . It may also cause an allergic skin reaction .

properties

IUPAC Name

3-chloro-5-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFIOMUSOAXIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736670
Record name 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(chloromethyl)pyridine hydrochloride

CAS RN

847610-86-0
Record name 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-(chloromethyl)pyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of example E from 5-(hydroxymethyl)-3-chloropyridine and thionylchloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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